An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene for Researchers, Scientists, and Drug Development Professionals
An authoritative resource on the chemical and physical properties, synthesis, and reactivity of 4-Bromo-1-iodo-2-nitrobenzene, a key intermediate in synthetic chemistry.
This technical guide provides a comprehensive overview of 4-Bromo-1-iodo-2-nitrobenzene, a valuable reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and purification, and discusses its reactivity profile.
Core Chemical Properties
4-Bromo-1-iodo-2-nitrobenzene is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrINO₂.[1][2] Its structure, featuring a benzene (B151609) ring substituted with bromo, iodo, and nitro groups, makes it a versatile intermediate for introducing these functionalities into more complex molecules.
Physicochemical Data
A summary of the key physicochemical properties of 4-Bromo-1-iodo-2-nitrobenzene is presented in the table below. It is important to note a discrepancy in the reported melting point values in the literature, with some sources indicating a range of 87-89 °C and others a significantly higher range.[3] The lower range is more commonly cited by commercial suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrINO₂ | [1][2] |
| Molecular Weight | 327.90 g/mol | [2] |
| CAS Number | 112671-42-8 | [1][2] |
| Appearance | White to pale yellow crystalline solid | [4] |
| Melting Point | 87-89 °C | [3] |
| Boiling Point | 320.0 ± 27.0 °C (predicted) | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol (B145695), chloroform, diethyl ether, and acetone. | [5] |
Synthesis and Purification
The synthesis of 4-Bromo-1-iodo-2-nitrobenzene is typically achieved through a Sandmeyer-type reaction, starting from the corresponding aniline (B41778) derivative. The general workflow involves diazotization of the amine followed by substitution with an iodide source.
Figure 1: General workflow for the synthesis and purification of 4-Bromo-1-iodo-2-nitrobenzene.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of similar iodonitrobenzene compounds.[6][7]
Materials:
-
4-Bromo-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated sulfuric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C with constant stirring.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for at least one hour.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any inorganic salts.
-
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard and effective method for purifying the crude product.[8]
Materials:
-
Crude 4-Bromo-1-iodo-2-nitrobenzene
-
Ethanol (or another suitable solvent)
Procedure:
-
Solvent Selection: Ethanol is a common choice for recrystallizing aryl halides. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. The crystals should be dried thoroughly, for instance, in a vacuum oven at a moderate temperature.
Spectroscopic Properties
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, iodo, and nitro substituents.
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the iodine and nitro group are expected to be the most downfield shifted.
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (327.90 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom.
Reactivity and Applications
4-Bromo-1-iodo-2-nitrobenzene is an activated aryl halide, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[15][16][17] The electron-withdrawing nitro group, positioned ortho to the iodine and meta to the bromine, activates the ring towards nucleophilic attack. The iodine atom, being a good leaving group, is the more likely site for substitution compared to the bromine.
Figure 2: Generalized pathway for nucleophilic aromatic substitution of 4-Bromo-1-iodo-2-nitrobenzene.
This reactivity makes 4-Bromo-1-iodo-2-nitrobenzene a valuable precursor in the synthesis of a wide range of more complex molecules. By replacing the iodo group with various nucleophiles (e.g., amines, alkoxides, thiols), researchers can introduce diverse functionalities. The bromo and nitro groups can be further manipulated in subsequent synthetic steps, for example, through reduction of the nitro group to an amine or by using the bromo group in cross-coupling reactions. These transformations are fundamental in the construction of novel scaffolds for drug discovery and materials science.
Safety Information
4-Bromo-1-iodo-2-nitrobenzene should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. 112671-42-8|4-Bromo-1-iodo-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. 112671-42-8 CAS MSDS (4-bromo-1-iodo-2-nitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter [alphachemikaindia.com]
- 5. benchchem.com [benchchem.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR [m.chemicalbook.com]
- 10. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum [chemicalbook.com]
- 11. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Iodo-4-nitrobenzene(636-98-6) 13C NMR [m.chemicalbook.com]
- 13. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]
- 14. irjet.net [irjet.net]
- 15. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. echemi.com [echemi.com]
